Vanillyl nonanoate

Beschreibung

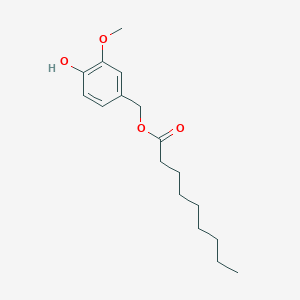

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c1-3-4-5-6-7-8-9-17(19)21-13-14-10-11-15(18)16(12-14)20-2/h10-12,18H,3-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSINWHDOHWBJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434648 | |

| Record name | Vanillyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131119-10-3 | |

| Record name | Vanillyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Vanillyl Nonanoate

Introduction: Understanding Vanillyl Nonanoate in Context

This compound (CAS 131119-10-3), also known as synthetic capsiate, is a synthetic compound belonging to the capsinoid family.[1][2] Capsinoids are non-pungent analogues of capsaicin, the compound responsible for the heat in chili peppers.[3] Structurally, this compound is the ester of vanillyl alcohol and nonanoic (pelargonic) acid.[2][4] This seemingly simple structural change—replacing the amide linkage of capsaicin with an ester linkage—dramatically reduces its pungency while retaining certain biological activities.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. For drug development professionals and researchers, a thorough understanding of these properties is paramount as they directly influence the compound's stability, solubility, delivery, and ultimately, its bioavailability and efficacy. We will explore its chemical identity, fundamental physical constants, analytical profile, and stability considerations. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of these properties, providing a self-validating framework for laboratory investigation.

Part 1: Chemical Identity and Core Physicochemical Properties

A molecule's fundamental properties dictate its behavior in both chemical and biological systems. This compound is a colorless to pale yellow liquid with a characteristic sweet, creamy, and vanilla-like aroma.[1][5] Its identity and key computed properties are summarized below.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Data Type | Source |

| IUPAC Name | (4-hydroxy-3-methoxyphenyl)methyl nonanoate | Identifier | [2] |

| CAS Number | 131119-10-3 | Identifier | [2] |

| Molecular Formula | C₁₇H₂₆O₄ | Identifier | [2] |

| Molecular Weight | 294.39 g/mol | Computed | [2] |

| Density | 1.050 g/cm³ | Experimental | [1] |

| Appearance | Colorless to pale yellow liquid | Observational | [1] |

| XLogP3-AA | 4.8 | Computed | [2] |

| Topological Polar Surface Area | 55.8 Ų | Computed | [2] |

| Hydrogen Bond Donor Count | 1 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 4 | Computed | [2] |

| Rotatable Bond Count | 11 | Computed | [2] |

Lipophilicity (LogP): The computed octanol-water partition coefficient (XLogP3-AA) of 4.8 indicates that this compound is a highly lipophilic molecule.[2] This property is critical for its ability to cross cell membranes, a key factor in its interaction with intracellular targets like the TRPV1 receptor. However, this high lipophilicity also suggests poor aqueous solubility, posing a significant challenge for formulation and delivery, which will be discussed further.

Polar Surface Area (PSA): With a topological polar surface area of 55.8 Ų, this compound has a moderate PSA.[2] This value, in conjunction with its lipophilicity, is often used to predict transport properties, including absorption and blood-brain barrier penetration.

Part 2: Thermal Properties and Phase Behavior

Causality in Experimental Design: Why DSC is the Preferred Method

Differential Scanning Calorimetry is chosen for its precision, small sample requirement, and ability to reveal a wealth of information beyond simple melting points. For a compound like this compound, which is a liquid at room temperature, DSC can determine its glass transition temperature, crystallization events upon cooling, and any polymorphic transitions.[8][9] This information is crucial for understanding its physical stability under various storage temperatures.

Experimental Protocol: Determination of Thermal Transitions by DSC

This protocol outlines the standardized method for analyzing the thermal properties of a lipid ester like this compound.

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards, such as indium (m.p. 156.6 °C) and high-purity water (m.p. 0.0 °C).[6]

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment. Prepare an identical empty pan to serve as the reference.

-

Thermal Program:

-

Place both the sample and reference pans into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Implement a cooling ramp to -90 °C at a controlled rate of 10 °C/min to observe any crystallization events.

-

Hold at -90 °C for 5 minutes to ensure thermal equilibrium.

-

Implement a heating ramp from -90 °C to 250 °C at a controlled rate of 10 °C/min. This will reveal the glass transition, melting endotherms, and the onset of boiling/decomposition.

-

-

Data Analysis:

-

The melting point (Tₘ) is determined as the peak temperature of the melting endotherm.[6]

-

The glass transition temperature (T₉) is identified as a stepwise change in the heat capacity baseline.

-

Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHբ).

-

Part 3: Solubility Profile

The high lipophilicity of this compound (XLogP3-AA ≈ 4.8) suggests it is practically insoluble in water but should be soluble in various organic solvents.[2] Quantifying this solubility is essential for developing analytical methods, designing formulations, and conducting in vitro assays. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[10][11]

Causality in Experimental Design: The Shake-Flask Method's Trustworthiness

This method is considered trustworthy because it allows the system to reach true thermodynamic equilibrium between the undissolved solute and the solvent, typically over 24-72 hours.[12] This contrasts with kinetic solubility methods, which are faster but can overestimate solubility by creating supersaturated solutions.[13] For definitive characterization required in drug development, the thermodynamic solubility provided by the shake-flask method is indispensable.

Experimental Protocol: Aqueous Solubility Determination via Shake-Flask Method

-

System Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is achieved.[12]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[10] A preliminary time-to-equilibrium study can be run by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) to confirm the plateau.[12]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and separate the dissolved solute from the undissolved solid using centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration through a low-binding 0.22 µm filter (e.g., PVDF). This step is critical to avoid contaminating the final sample with solid particles.[12]

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent. Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor used.

Part 4: Stability Profile

The chemical stability of a compound dictates its shelf-life, storage conditions, and potential for degradation into impurities. The ester linkage in this compound is its most probable site of chemical instability, being susceptible to hydrolysis, especially under acidic or basic conditions. Forced degradation (or stress testing) studies are performed to identify potential degradation products and pathways.[14]

Key Degradation Pathways to Investigate:

-

Hydrolytic Degradation: Incubation in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60 °C). The primary degradation products would be vanillyl alcohol and nonanoic acid.

-

Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) to assess susceptibility to oxidation, particularly at the phenolic hydroxyl group.

-

Photolytic Degradation: Exposure to controlled UV and visible light as per ICH Q1B guidelines to determine light sensitivity.

The kinetics of degradation can be monitored using a stability-indicating HPLC method, allowing for the calculation of degradation rates and estimation of shelf-life under various conditions.[15][16] Based on its structure, this compound should be stored in a cool, dark place in a tightly sealed container, protected from moisture and strong acids or bases.

Part 5: Biological Context - Interaction with the TRPV1 Receptor

This compound, as a capsaicin analogue, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][17] TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons and is a key integrator of noxious stimuli, including heat, protons (acidic pH), and various chemical ligands.[18][19]

The activation of TRPV1 by capsaicinoids is well-characterized. The ligand binds to a specific pocket formed by the transmembrane segments of the channel.[20][21] This binding event stabilizes the channel in an open conformation, leading to an influx of cations, primarily Ca²⁺ and Na⁺.[18] The resulting depolarization of the neuron triggers an action potential, which is propagated to the central nervous system and perceived as a sensation of heat or pain.[21] This initial activation is followed by a desensitization period, where the channel becomes refractory to further stimuli, a mechanism that is exploited for analgesic applications.[17]

Conclusion

This compound is a highly lipophilic, liquid capsinoid with a well-defined chemical structure. Its physicochemical profile is dominated by the long alkyl chain of the nonanoate moiety and the polar vanillyl headgroup. While specific experimental values for thermal transitions and solubility require laboratory determination, established methodologies such as DSC and the shake-flask method provide a clear and reliable path for their characterization. The ester's susceptibility to hydrolysis is the primary stability concern. Its biological activity is intrinsically linked to its function as a TRPV1 agonist, a property governed by its ability to access and bind to the transmembrane receptor pocket. This guide provides the foundational knowledge and methodological framework necessary for researchers to effectively utilize, formulate, and study this compound in drug discovery and development applications.

References

-

Yang, F., & Zheng, J. (2017). Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. Protein & Cell, 8(3), 169–177. [Link]

-

Yang, F., & Zheng, J. (2017). Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. PubMed. [Link]

-

Yang, F., & Zheng, J. (2017). Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. ResearchGate. [Link]

-

Li, Y., Chen, X., Nie, Y., Tian, Y., Xiao, X., & Yang, F. (2021). Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin. Journal of Biological Chemistry. [Link]

-

Raboune, S., et al. (2014). Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner. Frontiers in Physiology. [Link]

-

Anonymous. (2017). How do you perform the shake flask method to determine solubility? Quora. [Link]

-

Hajibagheri, N., & Halvorsen, B. (1991). Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry. Biochemical Journal. [Link]

-

Martín-Gil, J., et al. (1993). Characterization of fatty-acid methyl-esters by thermal analysis. ResearchGate. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Knothe, G. H., & Dunn, R. O. (2009). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. ProQuest. [Link]

-

Knothe, G. H., & Dunn, R. O. (2009). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. ResearchGate. [Link]

-

Ordonnez, A., et al. (2019). Phase Diagrams of Fatty Acids as Biosourced Phase Change Materials for Thermal Energy Storage. MDPI. [Link]

-

Amidon, G. L., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

ChemBK. (2024). This compound. ChemBK. [Link]

-

Mori, A., et al. (2022). The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel. NCBI. [Link]

-

Vlăsan, A. M., et al. (2022). Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. MDPI. [Link]

-

Premkumar, L. S., et al. (2005). Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin. The Journal of Physiology. [Link]

-

Pethő, G., et al. (2012). Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1. British Journal of Pharmacology. [Link]

-

Mori, A., et al. (2022). Effects of vanilloid analogues on the TRPV1 activation by capsaicin or noxious heat. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Liu, G., et al. (2014). Study on Reaction Kinetics of Lipase-Catalyzed Synthesis of this compound in Acetone Media. Scientific.Net. [Link]

-

Mbous, Y. P., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. NCBI. [Link]

- Seidell, A. (1919).

-

ChemBK. (2024). Syntheticcapsiate(Vanillylnonanoate). ChemBK. [Link]

-

IUPAC. (n.d.). Solubility Data Series. IUPAC. [Link]

-

Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

-

Abraham, D. J. (2010). Organic Solvent Solubility Data Book. CORE. [Link]

-

Bhangare, D., et al. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. ResearchGate. [Link]

-

Bhangare, D., et al. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Semantic Scholar. [Link]

-

SIELC Technologies. (n.d.). Separation of Octyl nonanoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

IntechOpen. (2022). Drug Stability and Chemical Kinetics. IntechOpen. [Link]

-

Obach, R. S. (2013). Methods for metabolite generation and characterization by NMR. ResearchGate. [Link]

-

Robinette, S. L., et al. (2011). Identifying unknown metabolites using NMR-based metabolic profiling techniques. Nature Protocols. [Link]

-

Garcia-Perez, I., et al. (2011). Identifying unknown metabolites using NMR-based metabolic profiling techniques. ResearchGate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C17H26O4 | CID 10040105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on Reaction Kinetics of Lipase-Catalyzed Synthesis of this compound in Acetone Media | Scientific.Net [scientific.net]

- 5. chembk.com [chembk.com]

- 6. A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. quora.com [quora.com]

- 13. enamine.net [enamine.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 17. mdpi.com [mdpi.com]

- 18. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner [frontiersin.org]

- 20. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Vanillyl Nonanoate: A Comprehensive Technical Guide to Synthesis and Purification

Introduction: The Rising Profile of a Versatile Vanilloid

Vanillyl nonanoate, the nonanoic acid ester of vanillyl alcohol, is a compound of significant and growing interest across the pharmaceutical, food, and cosmetic industries.[1][2] Structurally similar to capsaicin, the pungent component of chili peppers, this compound offers a unique sensory profile and a range of biological activities without the intense pungency of its more famous relative. This makes it a highly desirable ingredient for topical analgesics, warming agents in personal care products, and as a flavoring agent.[1] This guide provides an in-depth exploration of the primary synthesis and purification methodologies for this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Part 1: Strategic Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of vanillyl alcohol with nonanoic acid or its derivatives. The choice of synthetic route often depends on the desired scale, purity requirements, and economic considerations. Two principal pathways dominate the landscape: enzymatic synthesis and traditional chemical synthesis.

Enzymatic Synthesis: A Green and Selective Approach

Enzymatic synthesis has emerged as a highly attractive method for producing this compound due to its high selectivity, mild reaction conditions, and environmentally friendly nature. Lipases, in particular, have proven to be effective biocatalysts for this transformation.

Causality Behind Experimental Choices: The selection of a lipase catalyst is critical for the success of the enzymatic synthesis. The enzyme must exhibit high activity and stability in the chosen reaction medium. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are often preferred as they can be easily recovered and reused, which significantly improves the process economics.[3][4] The choice of solvent is also crucial; it must dissolve the reactants while not denaturing the enzyme. Dioxane and acetone have been successfully employed in the synthesis of this compound.[3][5]

Reaction Mechanism and Kinetics: The lipase-catalyzed synthesis of this compound from vanillyl alcohol and a nonanoyl donor (e.g., methyl nonanoate) typically follows a Ping-Pong bi-bi mechanism.[5] In this mechanism, the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, releasing the alcohol or other leaving group. Subsequently, the vanillyl alcohol binds to the acyl-enzyme complex, leading to the formation of this compound and regeneration of the free enzyme.

Experimental Protocol: Enzymatic Synthesis of this compound using Novozym 435

Materials:

-

Vanillyl alcohol

-

Methyl nonanoate

-

Novozym 435

-

Dioxane (anhydrous)

-

Molecular sieves (4 Å)

Procedure:

-

In a clean, dry reaction vessel, dissolve vanillyl alcohol (50 mM) and methyl nonanoate (50 mM) in anhydrous dioxane.

-

Add Novozym 435 (20 mg per 500 µL of reaction volume) and molecular sieves (50 mg per 500 µL of reaction volume) to the reaction mixture. The molecular sieves are added to remove the methanol by-product, which can inhibit the enzyme.[3][4]

-

Seal the vessel and place it in a shaker incubator at 25°C with constant agitation (e.g., 200 rpm).

-

Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).

-

Upon completion (typically within 20 hours, with yields reaching up to 86%), terminate the reaction by filtering off the enzyme and molecular sieves.[3][4]

-

The crude product in the filtrate can then be subjected to purification.

Diagram: Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical Synthesis: Traditional and Scalable Methods

Traditional chemical synthesis offers a robust and often more scalable approach to producing this compound. The most common methods are direct esterification and transesterification, typically under acidic or basic catalysis.

1.2.1 Fischer-Speier Esterification

This classic method involves the reaction of vanillyl alcohol with nonanoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Causality Behind Experimental Choices: The acid catalyst protonates the carbonyl oxygen of the nonanoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of vanillyl alcohol. To drive the equilibrium towards the formation of the ester, it is crucial to remove the water formed during the reaction, often accomplished by azeotropic distillation using a Dean-Stark apparatus. The choice of a non-polar solvent like toluene facilitates this process.

Experimental Protocol: Fischer-Speier Esterification of Vanillyl Alcohol

Materials:

-

Vanillyl alcohol

-

Nonanoic acid

-

Sulfuric acid (concentrated)

-

Toluene

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add vanillyl alcohol (1 equivalent), nonanoic acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Add sufficient toluene to dissolve the reactants and to fill the Dean-Stark trap.

-

Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, and the denser water will separate and can be removed.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

1.2.2 Transesterification

Transesterification involves the reaction of an ester of nonanoic acid (e.g., methyl nonanoate or ethyl nonanoate) with vanillyl alcohol.[6] This reaction can be catalyzed by either an acid or a base.

Causality Behind Experimental Choices: Base-catalyzed transesterification is often faster and proceeds under milder conditions than the acid-catalyzed counterpart.[7][8] A common base catalyst is sodium methoxide or potassium carbonate. The reaction is driven to completion by removing the alcohol by-product (e.g., methanol) through distillation.

Diagram: Chemical Synthesis Pathways

Caption: Overview of chemical synthesis routes for this compound.

Part 2: Rigorous Purification of this compound

Regardless of the synthetic route, the crude product will contain unreacted starting materials, by-products, and catalyst residues. A robust purification strategy is therefore essential to obtain this compound of the desired purity.

Crystallization: A Fundamental Purification Technique

Crystallization is a powerful and widely used technique for purifying solid organic compounds.[9][10] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures.

Causality Behind Experimental Choices: The key to successful crystallization is the selection of an appropriate solvent or solvent mixture. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. For this compound, which can be an oil or a low-melting solid, a mixed solvent system is often employed. For instance, dissolving the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexane) until turbidity persists can induce crystallization upon cooling.

Experimental Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Suitable solvent system (e.g., ethyl acetate/hexane)

Procedure:

-

Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) with gentle heating.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Slowly add the "poor" solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy.

-

If too much poor solvent is added, add a small amount of the good solvent until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold "poor" solvent to remove any adhering impurities.

-

Dry the purified crystals under vacuum.

Column Chromatography: For High-Purity Separation

For achieving very high purity or for separating compounds with similar polarities, column chromatography is the method of choice.[11] This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Causality Behind Experimental Choices: The selection of the stationary and mobile phases is critical for effective separation. For this compound, a normal-phase system with silica gel as the stationary phase is commonly used. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to elute compounds of increasing polarity. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Experimental Protocol: Column Chromatography of this compound

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Solvents for the mobile phase (e.g., hexane and ethyl acetate)

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pack a chromatography column with the slurry, ensuring there are no air bubbles.

-

Adsorb the crude this compound onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate).

-

Collect fractions and monitor their composition using TLC.

-

Gradually increase the polarity of the eluent to elute the this compound.

-

Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Diagram: Purification Workflow

Caption: General purification strategies for this compound.

Data Summary

| Synthesis Method | Catalyst | Typical Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages |

| Enzymatic Synthesis | Novozym 435 | Dioxane | 25 | ~86[3][4] | High selectivity, mild conditions, green process |

| Fischer-Speier Esterification | H₂SO₄ | Toluene | Reflux | Variable | Scalable, uses common reagents |

| Transesterification (Base) | NaOCH₃ | Methanol | Reflux | High | Fast reaction, mild conditions |

Conclusion

The synthesis and purification of this compound can be effectively achieved through a variety of methods, each with its own set of advantages. Enzymatic synthesis offers a green and highly selective route, ideal for applications where high purity and minimal by-products are critical. Chemical synthesis, particularly Fischer-Speier esterification and transesterification, provides scalable and robust alternatives. The choice of purification method, whether crystallization or column chromatography, will depend on the initial purity of the crude product and the final purity requirements. By understanding the principles behind these techniques and carefully optimizing the reaction and purification conditions, researchers and drug development professionals can efficiently produce high-quality this compound for a wide range of applications.

References

-

Kobata, K., Kawaguchi, M., & Watanabe, T. (2002). Enzymatic Synthesis of a Capsinoid by the Acylation of Vanillyl Alcohol with Fatty Acid Derivatives Catalyzed by Lipases. Bioscience, Biotechnology, and Biochemistry, 66(2), 319-327. [Link]

-

Study on Reaction Kinetics of Lipase-Catalyzed Synthesis of this compound in Acetone Media. Scientific.Net. [Link]

-

Kobata, K., Kawaguchi, M., & Watanabe, T. (2002). Enzymatic synthesis of a capsinoid by the acylation of vanillyl alcohol with fatty acid derivatives catalyzed by lipases. PubMed. [Link]

-

This compound. ChemBK. [Link]

-

Syntheticcapsiate(Vanillylnonanoate). ChemBK. [Link]

-

How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]

- Method for the purification of natural vanillin.

-

Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. Semantic Scholar. [Link]

-

What common purification technique would be most appropriate for the purification of vanillyl alcohol. Brainly. [Link]

-

Transesterification. Master Organic Chemistry. [Link]

- Vanillin purification.

-

CATALYZED FORMATION OF PENTYL NONANOATE USING SCREENED IMMOBILIZED LIPASE FROM Rhizomucor meihei. SciELO. [Link]

-

This compound. PubChem. [Link]

-

Preparative Synthesis of Vanillin and Vanillal Alkanoates. ResearchGate. [Link]

-

Biosynthetic pathways of vanillin, vanillyl alcohol and vanillic acid production from veratraldehyde. ResearchGate. [Link]

-

Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]

-

ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. SciELO. [Link]

-

Solvent-free enzymatic synthesis and evaluation of vanillyl propionate as an effective and biocompatible preservative. ResearchGate. [Link]

-

Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. ResearchGate. [Link]

-

Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. PubMed Central. [Link]

-

Nanobiocatalysts for Biodiesel Synthesis through Transesterification—A Review. MDPI. [Link]

-

Mixed Co–Mn Oxide-Catalysed Selective Aerobic Oxidation of Vanillyl Alcohol to Vanillin in Base-Free Conditions. ResearchGate. [Link]

-

Purification procedure for vanillyl-alcohol oxidase. ResearchGate. [Link]

-

How to purify a synthetic compound without TLC and Column chromatography? ResearchGate. [Link]

-

How to recrystallize an oily compound after column chromatography? ResearchGate. [Link]

-

Separation of Octyl nonanoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

- Production of vanillyl alcohol.

-

Optimization of silver nanoparticles synthesis via Plackett–Burman experimental design: in vitro assessment of their efficacy against oxidative stress-induced disorders. National Institutes of Health. [Link]

-

Which DOE approach should I choose for NPs synthesis optimization? ResearchGate. [Link]

-

Synthesis and partial characterization of biodiesel via base-catalyzed transesterification. ResearchGate. [Link]

-

QbD-based optimization of wet milling for the synthesis of glimepiride-metformin HCl nano-cocrystal suspension using various stabilizers. Pharmacia. [Link]

-

Purification of Aluminum Nitrate Nonahydrate by Melt Crystallization. ResearchGate. [Link]

-

Chapter 21. Synthesis and Partial Characterization of Biodiesel via Base Catalyzed Transesterification. ResearchGate. [Link]

-

Column chromatographic purification of octanoyl-CoA. PubMed. [Link]

-

N-vanillyl nonanamide API Manufacturers | Suppliers | Exporters. PharmaCompass.com. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Enzymatic synthesis of a capsinoid by the acylation of vanillyl alcohol with fatty acid derivatives catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on Reaction Kinetics of Lipase-Catalyzed Synthesis of this compound in Acetone Media | Scientific.Net [scientific.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scielo.org.ar [scielo.org.ar]

- 8. researchgate.net [researchgate.net]

- 9. brainly.com [brainly.com]

- 10. longdom.org [longdom.org]

- 11. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]

A Technical Guide to Vanillyl Nonanoate: Synthesis, Characterization, and Biological Significance

Prepared by: Senior Application Scientist

Executive Summary: Vanillyl nonanoate (CAS No. 131119-10-3) is an ester of vanillyl alcohol and nonanoic acid. As a member of the vanilloid family and a structural analogue to capsaicinoids, it holds significant interest beyond its established use as a flavoring and fragrance agent. This guide provides an in-depth examination of its chemical properties, synthesis pathways, and prospective applications in drug development. We will explore its presumptive mechanism of action via the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, detail robust protocols for its synthesis and characterization, and discuss its potential as a less pungent alternative to capsaicin for therapeutic applications. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Molecular Profile and Physicochemical Properties

This compound, also known as synthetic capsiate, is defined by a vanillyl headgroup linked via an ester bond to a nine-carbon aliphatic tail. This structure is fundamental to its chemical behavior and biological activity.

Chemical Identity

Precise identification is critical for regulatory and research purposes. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 131119-10-3 | [PubChem[1], ChemBK[2]] |

| IUPAC Name | (4-hydroxy-3-methoxyphenyl)methyl nonanoate | [PubChem[1]] |

| Molecular Formula | C₁₇H₂₆O₄ | [PubChem[1]] |

| Synonyms | Syntheticcapsiate, Vanillylnonanoate, Nonanoic acid vanillyl ester | [ChemBK[3]] |

| SMILES | CCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | [PubChem[1]] |

Physicochemical Data

The physical properties of this compound influence its solubility, formulation, and pharmacokinetic profile.

| Property | Value | Source |

| Molar Mass | 294.39 g/mol | [ChemBK[2]] |

| Density | 1.050 g/cm³ | [ChemBK[2]] |

| Appearance | Colorless to pale yellow liquid | [ChemBK[3]] |

| XLogP3-AA | 4.8 | [PubChem[1]] |

| Hydrogen Bond Donor Count | 1 | [PubChem[1]] |

| Hydrogen Bond Acceptor Count | 4 | [PubChem[1]] |

Synthesis Methodologies: From Benchtop to Biocatalysis

The synthesis of this compound can be approached from two primary angles: traditional acid-catalyzed esterification and modern enzyme-catalyzed methods. The choice of method is dictated by considerations of yield, purity requirements, and green chemistry principles.

Retrosynthetic Analysis

The molecule is logically disconnected at the ester linkage, identifying vanillyl alcohol and nonanoic acid (or its activated form) as the primary synthons. Vanillyl alcohol itself is readily accessible via the reduction of vanillin.

Caption: Retrosynthetic pathway for this compound.

Protocol 1: Acid-Catalyzed Fischer Esterification

This classic approach involves the reaction of vanillyl alcohol with nonanoic acid in the presence of a strong acid catalyst.

Causality: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the nonanoic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of vanillyl alcohol. An excess of one reactant or the removal of water is necessary to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve vanillyl alcohol (1.0 eq) and nonanoic acid (1.2 eq) in a suitable solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, providing a visual indicator of reaction progress.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of vanillyl alcohol.

-

Workup: Upon completion, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

Protocol 2: Lipase-Catalyzed Synthesis

Biocatalysis offers a milder, more selective, and environmentally benign alternative. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), can efficiently catalyze the esterification in an organic solvent.

Causality: The lipase enzyme's active site binds the substrates in an optimal orientation, facilitating the esterification reaction under mild conditions without the need for harsh acids or high temperatures. The use of molecular sieves is critical to sequester the water byproduct, which would otherwise hydrolyze the ester product or inhibit the enzyme's forward reaction.

Caption: Workflow for lipase-catalyzed synthesis of this compound.

Mechanism of Action: A Vanilloid Perspective

While this compound is primarily used in the food and cosmetics industry, its structural similarity to capsaicin—the pungent compound in chili peppers—suggests a potential role as a modulator of the TRPV1 receptor.[2][3]

TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[4][5] Its activation by stimuli like heat (>42°C), protons, or chemical agonists leads to a sensation of burning pain.[5] The vanillyl moiety is a critical pharmacophore for binding to and activating the TRPV1 channel.[6]

Hypothesized Mechanism:

-

Binding: this compound is expected to bind to the intracellular vanilloid binding pocket of the TRPV1 channel, a site analogous to that used by capsaicin.[6][7]

-

Channel Gating: This binding event induces a conformational change in the channel protein, leading to its opening.

-

Cation Influx: The open channel allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.

-

Depolarization: The rapid influx of positive ions depolarizes the cell membrane, generating an action potential that is transmitted to the central nervous system and perceived as a warming or mildly painful sensation.

-

Desensitization: Prolonged exposure to a TRPV1 agonist leads to receptor desensitization and a temporary refractory state, a phenomenon that is exploited for analgesic purposes.

The key difference between this compound and capsaicin lies in the linkage between the vanillyl head and the lipid tail—an ester versus an amide. This modification is known to significantly reduce pungency, making ester-containing "capsinoids" like this compound attractive targets for applications where the biological effects of TRPV1 activation are desired without the intense sensory irritation of capsaicin.

Caption: Hypothesized TRPV1 channel activation by this compound.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is essential. A multi-technique approach is recommended for a self-validating system.

Workflow for Structural Confirmation and Purity Assessment:

-

Chromatography (TLC/HPLC): Initially, use TLC for reaction monitoring and column chromatography fraction analysis. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (approx. 280 nm) is the method of choice. A single, sharp peak is indicative of high purity.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 295.19, and the [M+Na]⁺ adduct at m/z 317.17. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₇H₂₆O₄).

-

Infrared Spectroscopy (FTIR): FTIR provides confirmation of functional groups. Key expected peaks include a broad O-H stretch (~3400 cm⁻¹) from the phenolic group, C-H stretches (~2850-2950 cm⁻¹) from the alkyl chain, a sharp C=O stretch (~1735 cm⁻¹) characteristic of the ester, and C-O stretches (~1270 cm⁻¹ and ~1150 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide a definitive structural map. Expect signals for the aromatic protons on the vanillyl ring, the methoxy group singlet (~3.9 ppm), the benzylic methylene singlet (~5.0 ppm), and the aliphatic protons of the nonanoate chain, including a characteristic triplet for the terminal methyl group (~0.9 ppm).

-

¹³C NMR: Will confirm the carbon skeleton, with distinct signals for the ester carbonyl (~173 ppm), aromatic carbons, the methoxy carbon (~56 ppm), the benzylic methylene carbon (~66 ppm), and the aliphatic carbons.

-

Applications and Future Directions in Drug Development

While established as a safe food additive and cosmetic ingredient, the true potential of this compound lies in its pharmacological properties as a TRPV1 agonist.[3]

-

Topical Analgesics: As a less pungent capsaicin analogue, it could be formulated into topical creams for neuropathic pain or arthritis, providing the therapeutic benefits of TRPV1 desensitization with improved patient tolerance.

-

Weight Management: Activation of TRPV1 is known to increase energy expenditure and promote satiety. This compound could be investigated as a dietary supplement or therapeutic agent for metabolic health.

-

Dermatology: Given the expression of TRPV1 in skin cells, it may have applications in treating conditions like psoriasis or pruritus.[8]

-

Drug Delivery Vehicle: The lipophilic nature of this compound makes it a candidate for inclusion in lipid-based drug delivery systems, such as liposomes or nanoemulsions, potentially improving the solubility and permeation of other active pharmaceutical ingredients.

Future research should focus on quantifying its potency and efficacy at the TRPV1 receptor compared to capsaicin, elucidating its full pharmacokinetic and pharmacodynamic profile, and exploring its long-term safety in therapeutic dosages.

Safety and Handling Protocols

This compound is generally considered safe for its intended use in food and cosmetics.[2] However, in a laboratory or manufacturing setting, appropriate precautions are necessary.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Contact Avoidance: Avoid direct contact with skin and eyes. While less pungent than capsaicin, it can still cause irritation or allergic reactions in sensitive individuals.[3]

-

Inhalation: Handle in a well-ventilated area or under a fume hood to avoid inhaling vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

-

Gorin, F. A., et al. (2006). Caged vanilloid ligands for activation of TRPV1 receptors by 1- and 2-photon excitation. Biochemistry, 45(19), 5987-5999. [Link]

-

Iannaccone, T., et al. (2022). Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. Molecules, 27(15), 5011. [Link]

-

Li, S. (2014). Energetics of Vanilloid Activation of TRPV1 Ion Channel. eScholarship, University of California. [Link]

-

Gunthorpe, M. J., et al. (2004). Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin. The Journal of Physiology, 558(Pt 3), 969–981. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10040105, this compound. PubChem. Retrieved January 15, 2026, from [Link].

-

Goto, T., et al. (2010). Activation of the human transient receptor potential vanilloid subtype 1 by essential oils. Biological & Pharmaceutical Bulletin, 33(8), 1438-1442. [Link]

-

ChemBK (n.d.). This compound. ChemBK.com. Retrieved January 15, 2026, from [Link].

-

ChemBK (n.d.). Syntheticcapsiate(Vanillylnonanoate). ChemBK.com. Retrieved January 15, 2026, from [Link].

-

Pharmacompass (n.d.). N-vanillyl nonanamide Drug Information. Pharmacompass.com. Retrieved January 15, 2026, from [Link].

-

Kim, C. S., et al. (2003). Anti-angiogenic, Anti-Inflammatory and Anti-Nociceptive Activities of Vanillyl Alcohol. Archives of Pharmacal Research, 26(5), 364-370. [Link]

-

Park, J., et al. (2019). Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification. Journal of Microbiology and Biotechnology, 29(10), 1636-1644. [Link]

-

Revelsky, I. A., & Yashin, Y. S. (2018). Techniques and Methods of Identification. In Comprehensive Analytical Chemistry (Vol. 82, pp. 25-63). Elsevier. [Link]

-

Singh, S., et al. (1996). Capsaicin (8-methyl-N-vanillyl-6-nonenamide) is a potent inhibitor of nuclear transcription factor-kappa B activation by diverse agents. The Journal of Immunology, 157(10), 4412-4420. [Link]

-

United States Environmental Protection Agency. (2023). Demonstrating the Use of Non-targeted Analysis for Identification of Unknown Chemicals in Rapid Response Scenarios Supporting Identification of Chemical Warfare Agent Simulants. epa.gov. [Link]

-

Umbelino, G. S., et al. (2017). Biological Activity of Liposomal Vanillin. Journal of Nanoscience and Nanotechnology, 17(8), 5566-5573. [Link]

-

Al-Shabib, N. A., et al. (2022). Vanillic Acid Nanocomposite: Synthesis, Characterization Analysis, Antimicrobial, and Anticancer Potentials. Polymers, 14(19), 4153. [Link]

-

McCord, J. P., et al. (2023). Demonstrating the Use of Non-targeted Analysis for Identification of Unknown Chemicals in Rapid Response Scenarios. Analytical and Bioanalytical Chemistry, 415(10), 2099-2111. [Link]

-

McCord, J. P., et al. (2023). Demonstrating the Use of Non-targeted Analysis for Identification of Unknown Chemicals in Rapid Response Scenarios. Environmental Science & Technology, 57(8), 3146–3156. [Link]

Sources

- 1. This compound | C17H26O4 | CID 10040105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. Caged vanilloid ligands for activation of TRPV1 receptors by 1- and 2-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Energetics of Vanilloid Activation of TRPV1 Ion Channel [escholarship.org]

- 8. Activation of the human transient receptor potential vanilloid subtype 1 by essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Vanillyl Nonanoate in Organic Solvents

Introduction: The Amphiphilic Nature of Vanillyl Nonanoate

This compound, the ester of vanillyl alcohol and nonanoic acid, is a molecule of significant interest in the pharmaceutical, food, and cosmetic industries.[1][2] It is recognized for its role as a synthetic capsaicin analog, imparting a warming sensation without the intense pungency of natural capsaicinoids. Its utility in topical formulations, as a flavoring agent, and potentially as an active pharmaceutical ingredient (API) hinges on a critical physicochemical property: its solubility.

This guide provides an in-depth exploration of the solubility characteristics of this compound. We will delve into the theoretical principles governing its dissolution, predict its behavior in various organic solvent classes, and provide robust, field-proven methodologies for its empirical determination. This document is intended for researchers, formulation scientists, and drug development professionals who require a deep and practical understanding of this compound's solubility profile.

From a structural standpoint, this compound is an amphiphilic molecule. It possesses a polar, hydrophilic "head" derived from vanillyl alcohol, featuring hydroxyl and methoxy functional groups capable of hydrogen bonding. This is attached to a long, nonpolar, lipophilic nine-carbon aliphatic "tail" from the nonanoate moiety. This dual nature is the primary determinant of its solubility across a spectrum of solvents.

Caption: Molecular structure of this compound highlighting its amphiphilic nature.

Core Principles: Predicting Solubility Behavior

The adage "like dissolves like" is the foundational principle in solubility science.[3] A solute's ability to dissolve in a solvent is dictated by the compatibility of their intermolecular forces. For this compound, three primary forces are at play:

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group on the vanillyl head is a strong hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to interact favorably with this part of the molecule.

-

Dipole-Dipole Interactions: The ester linkage and the methoxy group introduce polar moments in the molecule, allowing for dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces (London Dispersion Forces): The long, nonpolar nonanoate tail interacts primarily through these weaker forces. These interactions are dominant when dissolving in nonpolar, lipophilic solvents (e.g., hexane, oils).

A successful dissolution event occurs when the energy gained from new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

Physicochemical Profile of this compound

A summary of the key physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O₄ | [1][2][4] |

| Molar Mass | ~294.4 g/mol | [4] |

| IUPAC Name | (4-hydroxy-3-methoxyphenyl)methyl nonanoate | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Calculated logP | 4.8 | [4] |

The high calculated logP value of 4.8 strongly suggests that this compound is a lipophilic compound, indicating a general preference for nonpolar or moderately polar organic solvents over water.

Solubility Profile Across Organic Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism | Rationale & Scientific Insight |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen Bonding | These solvents act as both hydrogen bond donors and acceptors, readily interacting with the phenolic hydroxyl group of the vanillyl head. The smaller alkyl chains of these alcohols can also accommodate the nonpolar tail. Data for the related N-vanillylnonanamide shows high solubility in methanol (100 mg/mL). |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | Dipole-Dipole | These solvents have significant dipole moments that can interact with the polar ester and methoxy groups. While they cannot donate hydrogen bonds, their polarity is sufficient to solvate the vanillyl head, and their organic nature is compatible with the nonanoate tail. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | Van der Waals Forces | The long nonanoate tail will interact very favorably with these lipophilic solvents. While the polar vanillyl head is less compatible, its influence is likely overcome by the dominance of the nine-carbon chain, leading to good overall solubility. |

| Oils & Lipids | Mineral Oil, Triglycerides | High | Van der Waals Forces | As highly lipophilic media, oils are excellent solvents for the nonpolar tail of this compound. This is a key property for its use in topical creams and ointments. |

Standardized Protocol for Equilibrium Solubility Determination

For researchers requiring precise, quantitative solubility data, a standardized experimental protocol is crucial. The following methodology is adapted from established guidelines for active pharmaceutical ingredients, such as those from the World Health Organization.[8][9][10] This ensures the generation of reliable and reproducible data suitable for formulation development and regulatory submissions.

The Shake-Flask Method

The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[9] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Experimental Procedure:

-

Preparation:

-

Select the organic solvent of interest. Ensure it is of high purity (e.g., HPLC grade).

-

Accurately dispense a known volume of the solvent into a series of inert glass vials with screw caps.

-

Place the vials in a thermostatically controlled environment (e.g., an orbital shaker with temperature control) set to the desired experimental temperature (e.g., 25 °C or 37 °C).[9]

-

-

Addition of Solute:

-

Add an excess amount of this compound to each vial. The key is to ensure that a solid phase (undissolved compound) remains visible at the end of the experiment, confirming that the solution is saturated.

-

-

Equilibration:

-

Seal the vials and place them in the orbital shaker.

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary tests to determine the minimum time required to achieve a stable concentration.[10]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand briefly to let the excess solid settle.

-

To separate the saturated solution (supernatant) from the undissolved solid, use either centrifugation at high speed or filtration through a solvent-compatible, non-adsorptive syringe filter (e.g., 0.22 µm PTFE). This step is critical to prevent suspended solids from artificially inflating the measured concentration.

-

-

Quantification:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method.

-

Analyze the concentration of this compound in the diluted sample using a suitable technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.[11]

-

-

Calculation and Reporting:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

-

Express the solubility in standard units, such as mg/mL, g/100mL, or mol/L.

-

It is recommended to perform a minimum of three replicate determinations for each solvent and temperature condition to ensure statistical validity.[9]

-

Conclusion: A Versatile Solute for Diverse Applications

This compound's amphiphilic structure makes it a versatile solute with a favorable solubility profile in a wide array of organic solvents. Its lipophilic nonanoate tail ensures high solubility in nonpolar media and oils, which is critical for its application in topical and cosmetic formulations. Concurrently, its polar vanillyl head allows for sufficient interaction with polar solvents, including alcohols and ketones, providing flexibility during extraction, purification, and the formulation of more complex solvent systems. For applications requiring precise formulation, the experimental determination of its equilibrium solubility using a standardized shake-flask method is imperative. This guide provides both the theoretical framework and the practical methodology for researchers to confidently work with and formulate this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10040105, this compound. Retrieved from [Link].

-

ChemBK (2024). this compound. Retrieved from [Link].

-

ChemBK (2024). Syntheticcapsiate(Vanillylnonanoate). Retrieved from [Link].

-

ECA Academy (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link].

-

World Health Organization (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Geneva: World Health Organization. Retrieved from [Link].

-

Dow Development Labs (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link].

-

World Health Organization (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link].

-

University of Huddersfield Research Portal (2016). Solubility Determinations for Pharmaceutical API. Retrieved from [Link].

-

DrugBank Online (n.d.). N-vanillyl nonanamide. Retrieved from [Link].

-

ResearchGate (2025). Solubility and thermodynamic properties of vanillyl alcohol in some pure solvents. Retrieved from [Link].

-

The Good Scents Company (n.d.). octyl nonanoate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62348, Vanillyl alcohol. Retrieved from [Link].

-

Noubigh, A., & Oueslati, M. H. (2014). Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. Australian Journal of Basic and Applied Sciences, 8(9), 396-403. Retrieved from [Link].

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C17H26O4 | CID 10040105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vanillyl alcohol | C8H10O3 | CID 62348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vanillyl alcohol CAS#: 498-00-0 [m.chemicalbook.com]

- 7. Buy Vanillyl alcohol | 498-00-0 [smolecule.com]

- 8. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 9. who.int [who.int]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

A Senior Application Scientist’s Guide to Sourcing and Utilizing Research-Grade Vanillyl Nonanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Tool for TRPV1 Exploration

In the landscape of sensory neuroscience and drug development, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel stands as a critical target for investigating pain, inflammation, and thermal sensation.[1][2][3] The activation of this polymodal sensor requires precise molecular tools, among which are synthetic agonists that mimic the action of natural vanilloids like capsaicin.[4] Vanillyl nonanoate (CAS 131119-10-3), the nonanoic acid ester of vanillyl alcohol, is one such tool.[5][6]

It is crucial for the researcher to distinguish this compound from its more commonly cited amide analogue, N-Vanillylnonanamide (Nonivamide, CAS 2444-46-4).[7][8][9] While both are potent TRPV1 agonists, their distinct chemical linkage (ester vs. amide) can influence their stability, cell permeability, and metabolic profiles, making the choice of molecule a critical first step in experimental design. This guide focuses specifically on this compound, providing a framework for sourcing high-purity material and employing it effectively in a research setting.

Section 1: The Molecular Target - The TRPV1 Signaling Cascade

This compound exerts its effects by binding to and activating the TRPV1 ion channel, a non-selective cation channel predominantly expressed in primary sensory neurons.[1][3] Understanding this mechanism is fundamental to interpreting experimental outcomes.

Mechanism of Action: Upon binding of an agonist like this compound to the intracellular vanilloid pocket, the TRPV1 channel undergoes a conformational change.[10][11] This opens the channel pore, leading to a rapid influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺).[12] This influx depolarizes the neuron, initiating an action potential that propagates to the central nervous system, perceived as a sensation of heat and pain.[2] The sustained elevation of intracellular Ca²⁺ also triggers a cascade of downstream signaling events, including the activation of protein kinase A (PKA) and protein kinase C (PKC), which can modulate channel sensitivity and lead to phenomena like desensitization.[12][13][14]

Caption: TRPV1 signaling pathway upon activation by this compound.

Section 2: Sourcing Research-Grade this compound: A Quality-First Approach

The validity and reproducibility of your research hinge on the quality of your reagents. For a specific agonist like this compound, ensuring high purity is not merely best practice; it is a prerequisite for generating reliable data.

Why Purity Matters

Impurities, which can include starting materials, reaction byproducts, or degradation products, can have significant confounding effects:

-

Off-Target Effects: An unknown impurity might activate other receptors or pathways, leading to misinterpretation of the observed phenotype.

-

Variable Potency: If the stated concentration is inaccurate due to the presence of impurities, the effective dose will be incorrect, leading to poor reproducibility in dose-response experiments.

-

Cellular Toxicity: Impurities may be cytotoxic, affecting cell viability and obscuring the specific effects of the agonist.

Decoding the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document that validates the quality of a chemical batch. As a scientist, you must be able to critically evaluate it.

Key Parameters to Scrutinize on a CoA:

-

Identity Confirmation: Look for confirmation of the molecular structure. This is typically done via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS). The data should be consistent with the structure of this compound (C₁₇H₂₆O₄, MW: 294.39 g/mol ).[5][6]

-

Purity Assessment: The most crucial metric. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity.[9] For research-grade material, a purity of ≥97% or higher is recommended.[8] Quantitative NMR (qNMR) is an increasingly used orthogonal method that provides an absolute purity value without reliance on a reference standard of the same compound.[15]

-

Residual Solvents: The synthesis and purification processes may leave trace amounts of solvents (e.g., ethyl acetate, hexane). The CoA should specify the levels, which should be minimal.

-

Water Content: Determined by Karl Fischer titration, this is important for calculating accurate concentrations of stock solutions.

-

Appearance and Solubility: The product should match the expected physical form (e.g., liquid or solid) and show solubility in the specified solvents, as this is a preliminary check of identity and purity.[8]

Comparative Overview of Potential Suppliers

Identifying a reliable supplier requires evaluating their reputation, the quality of their documentation, and the consistency of their products. The following table provides a summary of representative suppliers for vanilloid compounds, which can serve as a starting point for sourcing this compound.

| Supplier | Typical Purity Specification | Analytical Methods Provided | Available Documentation | Notes |

| Sigma-Aldrich (Merck) | ≥97% to ≥98.0% (HPLC) for analogues like Nonivamide.[8][16] | HPLC, NMR | CoA, MSDS | Offers various grades, including analytical standards and reference substances.[9][16] A primary choice for well-characterized reagents. |

| LGC Standards | Varies (e.g., Neat) | Lot-specific | Certificate of Analysis | Specializes in reference materials and produced under ISO 17034 guidelines.[7] |

| Cayman Chemical | ≥98% for many small molecules | HPLC, MS, NMR | CoA, MSDS, Product Data Sheet | Strong focus on bioactive lipids and research chemicals with detailed product information. |

| HPC Standards | Lot-specific | Not always specified upfront | CoA, MSDS | Provides a range of reference materials; documentation should be requested and reviewed per batch.[17] |

| Chem-Impex International | Varies, typically >95-98% | Lot-specific | CoA | A broad catalog supplier; essential to request batch-specific CoA for purity verification. |

Note: Availability of this compound (CAS 131119-10-3) specifically can vary. Researchers should verify stock and request a batch-specific CoA before purchase. The data for analogues is presented to indicate the quality standards these suppliers typically uphold.

Section 3: Practical Application - Experimental Workflow

Handling, Storage, and Solution Preparation

-

Storage: Based on data for analogous stable compounds, this compound should be stored tightly sealed, protected from light, and at a recommended temperature of 2-8°C for long-term stability.[8][9]

-

Solubility: While specific data for this compound is sparse, its analogue N-vanillylnonanamide is soluble in methanol and DMSO.[8] It is critical to prepare a concentrated stock solution (e.g., 10-100 mM) in a non-aqueous solvent like 100% DMSO. This stock can then be diluted into aqueous cell culture media or buffer for final experimental concentrations. Crucially, avoid storing diluted aqueous solutions for extended periods, as esters can be susceptible to hydrolysis. [18]

Protocol: In Vitro Calcium Flux Assay in HEK293 Cells Expressing Human TRPV1

This protocol outlines a common method to quantify the agonist activity of this compound by measuring intracellular calcium changes using a fluorescent indicator.

Caption: Experimental workflow for a this compound calcium flux assay.

Step-by-Step Methodology:

-

Cell Plating: Seed HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1) into black-walled, clear-bottom 96-well microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in standard growth medium.

-

Dye Loading: Aspirate the growth medium. Wash the cells once with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Add the assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a quencher like probenecid to prevent dye leakage. Incubate for 45-60 minutes at 37°C.

-

Cell Washing: After incubation, gently wash the cells twice with the assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.

-

Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of this compound at a concentration higher than the final desired concentration (e.g., 4x). Start from your DMSO stock and dilute into the assay buffer. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., capsaicin).

-

Assay Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated injection system. Set the excitation/emission wavelengths appropriate for your dye (e.g., 485/525 nm for Fluo-4).

-

Data Acquisition:

-

Record a baseline fluorescence reading for 15-30 seconds.

-

Program the injector to add the this compound dilutions from the compound plate to the cell plate.

-

Immediately continue recording the fluorescence signal kinetically for 2-5 minutes to capture the peak response.

-

-

Data Analysis:

-

The response is typically quantified as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀).

-

Plot the peak ΔF/F₀ values against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration), which represents the potency of the compound.

-

Conclusion

Sourcing and utilizing this compound for research requires a diligent, quality-focused approach. By understanding its mechanism of action through the TRPV1 channel, critically evaluating suppliers based on their analytical documentation, and employing robust, well-controlled experimental protocols, researchers can ensure the generation of accurate and reproducible data. This diligence is the foundation upon which meaningful scientific progress in pain and sensory system research is built.

References

- Bhave, G., et al. (2002). PKA-dependent phosphorylation of the vanilloid receptor TRPV1 promotes TRPV1 desensitization. Journal of Neurochemistry. [Source: NCBI]

- Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature.

- Gordon, S. E., et al. (2019).

- Wikipedia. (n.d.). TRPV1. [Source: Wikipedia]

- Latorre, R., et al. (2007). TRPV1 Receptors and Signal Transduction. NCBI. [Source: NCBI]

- LGC Standards. (n.d.). N-Vanillylnonanamide | CAS 2444-46-4. [Source: LGC Standards]

- Vyklicky, L., et al. (2007). Complex Regulation of TRPV1 by Vanilloids. NCBI. [Source: NCBI]

- Sigma-Aldrich. (n.d.). N-Vanillylnonanamide, ≥97%, powder. [Source: Sigma-Aldrich]

- ChemBK. (2024).

- Sigma-Aldrich. (n.d.). N-Vanillylnonanamide phyproof Reference Substance. [Source: Sigma-Aldrich]

- Springer Nature Experiments. (2016). Assay of TRPV1 Receptor Signaling.

- Patsnap Synapse. (2025). What TRPV1 agonists are in clinical trials currently?.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10040105. [Source: PubChem]

- Voelker, T., et al. (2021). TRPV1: A Target for Rational Drug Design. MDPI. [Source: MDPI]

- Arias-Reyes, C., et al. (2020). Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin. PMC. [Source: NIH]

- Gonzalez-Ramirez, R., & Latorre, R. (2020). TRPV1: Structure, Endogenous Agonists, and Mechanisms. PMC. [Source: PubMed Central]

- Lee, J., et al. (2022). Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates. ACS Omega.

- HPC Standards. (n.d.). N-Vanillylnonanamide. [Source: HPC Standards]

- Sigma-Aldrich. (n.d.). N-Vanillylnonanamide analytical standard. [Source: Sigma-Aldrich]

- Appendino, G., et al. (2021). Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. PMC. [Source: PubMed Central]

- ResearchGate. (n.d.). A proposed mechanism of TRPV1 activation.

- Premkumar, L. S., et al. (2005). Activation of transient receptor potential vanilloid 1 (TRPV1)

- Chemodex. (n.d.). N-Vanillylnonanamide - CAS-Number 2444-46-4. [Source: Chemodex]

- ChemBK. (2024).

- Cayman Chemical. (n.d.).

- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Source: NIH]

- Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. [Source: Evonik Health Care]

- Google Patents. (2016). WO2016091350A1 - Process for improving the solubility of cell culture media.

- AZoNano. (2022). Establishing Nanoparticle Purity with Thermal Analysis. [Source: AZoNano]

Sources

- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV1 Receptors and Signal Transduction | Semantic Scholar [semanticscholar.org]

- 3. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C17H26O4 | CID 10040105 - PubChem [pubchem.ncbi.nlm.nih.gov]